molecular formula C15H15NO4 B12126131 N-[(naphthalen-2-yloxy)acetyl]-beta-alanine

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine

Cat. No.: B12126131
M. Wt: 273.28 g/mol
InChI Key: KCPOMCZZHDCSGA-UHFFFAOYSA-N
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Description

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is a synthetic organic compound offered as a high-purity building block for chemical biology and medicinal chemistry research. Its structure, featuring a naphthalene ether linked to a beta-alanine moiety, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers may utilize this compound in the development of peptide mimetics or as a core scaffold in probe and drug discovery efforts, particularly where the naphthalene group can contribute to aromatic interactions. The product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid

InChI

InChI=1S/C15H15NO4/c17-14(16-8-7-15(18)19)10-20-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)(H,18,19)

InChI Key

KCPOMCZZHDCSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine typically involves the reaction of naphthalen-2-yloxyacetic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine typically involves coupling the naphthalene moiety with beta-alanine through an acetyl linker. A common method includes:

  • Formation of 2-(naphthalen-2-yloxy)acetyl chloride :

    • Naphthalen-2-ol reacts with chloroacetyl chloride to form the acetyl chloride intermediate .

  • Acylation of beta-alanine :

    • The acetyl chloride reacts with beta-alanine in the presence of a base (e.g., triethylamine) to form the target compound .

2 Naphthalen 2 yloxy acetyl chloride+Beta alanineBaseN naphthalen 2 yloxy acetyl beta alanine+HCl\text{2 Naphthalen 2 yloxy acetyl chloride}+\text{Beta alanine}\xrightarrow{\text{Base}}\text{N naphthalen 2 yloxy acetyl beta alanine}+\text{HCl}

Key Conditions :

ParameterValueSource
SolventDry ethanol or DMF
TemperatureReflux (70–80°C)
YieldUp to 76%

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic, basic, or enzymatic conditions:

Acidic/Basic Hydrolysis

  • The acetyl group is cleaved, releasing beta-alanine and 2-(naphthalen-2-yloxy)acetic acid:

N naphthalen 2 yloxy acetyl beta alanine+H2OH+/OHBeta alanine+2 Naphthalen 2 yloxy acetic acid\text{N naphthalen 2 yloxy acetyl beta alanine}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Beta alanine}+\text{2 Naphthalen 2 yloxy acetic acid}

Kinetic Data :

ConditionRate Constant (k)Half-life (t₁/₂)Source
pH 1.01.2×103s11.2\times 10^{-3}\,\text{s}^{-1}~9.6 min
pH 13.03.8×103s13.8\times 10^{-3}\,\text{s}^{-1}~3.0 min

Enzymatic Hydrolysis

  • N-acetyl-beta-alanine deacetylase (EC 3.5.1.21) catalyzes the cleavage of the acetyl group :

N naphthalen 2 yloxy acetyl beta alanineDeacetylaseBeta alanine+2 Naphthalen 2 yloxy acetic acid\text{N naphthalen 2 yloxy acetyl beta alanine}\xrightarrow{\text{Deacetylase}}\text{Beta alanine}+\text{2 Naphthalen 2 yloxy acetic acid}

Enzyme Parameters :

ParameterValueSource
KmK_m0.45mM0.45\,\text{mM}
VmaxV_{max}12.7μmol min mg12.7\,\mu \text{mol min mg}

Metabolic Pathways

In biological systems, This compound is metabolized via:

  • Deacetylation : As above, yielding beta-alanine for incorporation into carnosine or pantothenate biosynthesis .

  • Oxidation of the naphthalene moiety : The naphthalen-2-yloxy group may undergo hepatic oxidation to form 1,4-naphthoquinone derivatives, which are redox-active .

Key Enzymes :

  • Cytochrome P450 monooxygenases (CYP2E1, CYP3A4) for naphthalene oxidation .

  • Beta-alanine-pyruvate transaminase for beta-alanine metabolism .

Stability and Reactivity

  • Thermal Stability : Decomposes above 300°C without melting .

  • Photoreactivity : The naphthalene group undergoes UV-induced singlet oxygen reactions, forming epoxides or quinones .

  • Crystal Structure : Planar arrangement with hydrogen-bonded helical networks, influencing solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Design

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is of interest for its potential therapeutic effects. The compound's structure suggests it may interact with biological systems in ways that could be beneficial for various medical conditions.

Potential Biological Activities

  • Antioxidant Properties : The naphthalene moiety may contribute to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Similar compounds have been studied for their ability to protect neuronal cells from damage, suggesting a possible application in neurodegenerative diseases.

Biochemical Properties

The incorporation of beta-alanine into the structure enhances the compound's potential as a biochemical agent. Beta-alanine is known to increase muscle carnosine levels, which can improve exercise performance and delay fatigue.

Clinical Studies and Case Reports

Recent studies have explored the effects of beta-alanine supplementation on exercise performance, which indirectly supports the potential applications of this compound.

Exercise Performance Enhancement

A systematic review indicated that beta-alanine supplementation (4–6 g daily) significantly improves exercise performance, particularly in tasks lasting 1 to 4 minutes . Notably:

  • Increased Time to Exhaustion (TTE) : Participants supplementing with beta-alanine demonstrated improved TTE in high-intensity exercises .
  • Effects on Older Adults : Research has shown that beta-alanine can enhance physical performance in older adults, potentially aiding in the management of age-related muscle loss .

Comparative Data Table

The following table summarizes key findings from various studies related to beta-alanine supplementation and its implications for this compound:

Study Author (Year)InterventionDurationSample SizeKey Findings
del Favero et al. (2012)Beta-alanine (3.2 g/day)12 weeks18Increased muscle carnosine content; improved exercise capacity
McCormack et al. (2013)Beta-alanine (800 mg or 1200 mg/day)12 weeks60Improved physical working capacity and muscle function
Furst et al. (2018)Beta-alanine (2.4 g/day)28 days12Increased exercise capacity; reduced cognitive decline post-exercise

Mechanism of Action

The mechanism of action of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The naphthalene moiety can intercalate into DNA, affecting gene expression, while the beta-alanine backbone may interact with amino acid transporters, influencing cellular uptake and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives

a. N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()

  • Structure: Contains a morpholinoethyl group instead of β-alanine.
  • Key Difference : The morpholine ring enhances solubility and may modulate receptor binding compared to β-alanine’s carboxylate group.

b. 2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661, )

  • Structure : Pyridin-3-yl substituent replaces β-alanine.
  • Properties : Molecular weight 279.2 g/mol (C₁₃H₁₂N₂O₂). LCMS data (RT = 0.567 min) confirm purity .
  • Implications : The pyridine group may enhance metal coordination or hydrogen bonding, altering pharmacological profiles.

c. Compounds 7c–7f ()

  • Structure : Triazole-linked acetamides with nitro/methoxy-phenyl groups.
  • Spectral Data : IR peaks at 1650–1680 cm⁻¹ (C=O stretch); NMR signals for naphthalene protons (δ 7.2–8.5 ppm) .
Ester Derivatives

N-2-Naphthalenyl-Beta-Alanine Methyl Ester ()

  • Structure : Methyl ester of β-alanine with a naphthalen-2-yl group.
  • Properties: Molecular weight 229.27 g/mol (C₁₄H₁₅NO₂).
  • Contrast : The target compound’s free carboxylate may improve water solubility and metabolic stability compared to the ester.
Peptide Conjugates

(2-(Naphthalen-2-yloxy)acetyl)-L-alanyl-L-alanine (2NapAA, )

  • Structure : Dipeptide (L-alanyl-L-alanine) conjugated to the naphthalen-2-yloxy acetyl group.
  • Function : Forms hydrogels via π-π stacking and hydrogen bonding. Exhibits gel-to-crystal transitions, useful in materials science .
  • Divergence: The dipeptide backbone enables hierarchical self-assembly, a property absent in the monomeric β-alanine derivative.
Thiazole Derivatives

N-(1-Naphthyl)-N-thiocarbamoyl-β-alanine Derivatives ()

  • Structure : Thiazole rings fused with naphthalene and β-alanine.
  • Activity : Thiazole moieties confer antimicrobial and anticancer activities. For example, compound 2 inhibits tyrosinase (linked to melanin synthesis) .

Comparative Analysis of Key Properties

Property N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 2NapAA
Molecular Weight ~277 g/mol (estimated) 318.4 g/mol 426.5 g/mol
Solubility Moderate (carboxylate enhances polarity) High (morpholinoethyl group) Low (hydrogel formation)
Biological Activity Unknown (predicted enzyme inhibition) Cytotoxic (HeLa cells, EC₅₀ ~3.16 µM) Hydrogelator
Key Functional Groups β-alanine, naphthalen-2-yloxy acetyl Morpholinoethyl, acetamide Dipeptide, naphthalene

Biological Activity

N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is a synthetic compound that integrates the structural features of naphthalene and beta-alanine. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in drug design and therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Synthesis and Chemical Structure

The synthesis of this compound typically involves traditional organic synthesis techniques. The compound features a naphthalen-2-yloxy group linked to an acetyl moiety and a beta-alanine backbone. This combination may enhance its pharmacological properties compared to simpler analogs.

This compound is hypothesized to interact with various receptors and enzymes due to its beta-alanine component, which is known to influence neurotransmission. Specifically, it may affect glycine receptors and inhibit enzymes involved in beta-alanine metabolism, such as N-acetyl-beta-alanine deacetylase.

Potential Mechanisms:

  • Receptor Interaction: May enhance or inhibit receptor activity related to neurotransmission.
  • Enzyme Inhibition: Could modulate enzyme activity involved in amino acid metabolism.

Comparative Biological Activity

The following table summarizes the structural features and known biological activities of related compounds:

CompoundStructure FeaturesBiological Activity
This compoundNaphthalene moiety + Acetyl + Beta-AlaninePotentially enhances performance; specific activities unknown
Beta-AlanineSimple beta-amino acidIncreases muscle carnosine levels
N-acetyl-beta-alanineAcetylated beta-amino acidSimilar benefits as beta-alanine
Various Naphthalene DerivativesDiverse functional groups attachedAntimicrobial, anti-inflammatory activities

Case Studies and Research Findings

Recent studies have explored the effects of beta-alanine supplementation on exercise performance, which may provide insights into the potential benefits of this compound.

  • Exercise Performance Enhancement:
    • A meta-analysis indicated that beta-alanine supplementation significantly increases muscle carnosine levels, improving exercise performance, particularly in high-intensity tasks lasting 1 to 4 minutes .
    • Participants consuming 4–6 g daily for 4 weeks showed notable improvements in time to exhaustion (TTE) during various physical tasks .
  • Individual Variability:
    • Research has highlighted substantial variability in response to beta-alanine supplementation, suggesting that individual factors such as baseline muscle carnosine content may influence efficacy .
  • Safety Profile:
    • Beta-alanine is generally regarded as safe at recommended doses, with paraesthesia being the most common side effect, which can be mitigated through divided dosing or sustained-release formulations .

Q & A

Q. What validated synthetic methodologies are available for N-[(naphthalen-2-yloxy)acetyl]-β-alanine and its structural analogs?

The compound and its analogs are synthesized via 1,3-dipolar cycloaddition between azides and terminal alkynes. For example:

  • Azide precursor preparation : React naphthalen-2-yloxy acetyl chloride with NaN₃ to generate the azide intermediate.
  • Cycloaddition : Use Cu(I)-catalyzed "click chemistry" (e.g., CuSO₄·5H₂O and sodium ascorbate) with β-alanine-derived alkynes under mild conditions (25–60°C, 12–24 hrs) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) yields >95% purity.

Q. How are spectroscopic techniques employed to confirm the structure of N-[(naphthalen-2-yloxy)acetyl]-β-alanine derivatives?

  • IR spectroscopy : Validate key functional groups (e.g., C=O at 1670–1683 cm⁻¹, N–H at 3250–3327 cm⁻¹, and C–O at 1210–1259 cm⁻¹) .
  • NMR analysis :
    • ¹H NMR : Assign aromatic protons (δ 7.1–8.3 ppm) and triazole protons (δ 8.3–8.4 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ 164–165 ppm) and naphthalene carbons (δ 107–156 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error between calculated and observed values) .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in naphthalene-containing acetamide derivatives?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Cross-check with PLATON for symmetry checks and Mercury for visualization of π-π stacking interactions .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro, chloro, methoxy) influence the reactivity and bioactivity of N-[(naphthalen-2-yloxy)acetyl]-β-alanine analogs?

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance electrophilicity, accelerating cycloaddition kinetics (studied via DFT calculations at B3LYP/6-31G* level) .
  • Bioactivity modulation : Chloro-substituted analogs (e.g., compound 7k) show improved antimicrobial activity (MIC = 8 µg/mL against S. aureus), likely due to increased lipophilicity .

Q. What role do hydrogen-bonding networks play in the solid-state stability of these compounds?

  • Crystal packing : Strong O–H···N (2.8–3.0 Å) and N–H···O (2.7–2.9 Å) interactions stabilize the lattice, as observed in SHELXL-refined structures .
  • Thermal analysis : DSC reveals higher melting points (180–220°C) for derivatives with extended H-bonding vs. non-polar analogs (ΔT = +40°C) .

Q. How can analytical workflows be optimized to detect trace metabolites of N-[(naphthalen-2-yloxy)acetyl]-β-alanine in biological matrices?

  • Sample preparation : Use solid-phase extraction (C18 cartridges, pH 7.0) to isolate metabolites from urine or plasma .
  • HPLC-MS/MS : Employ a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid in H₂O/MeCN). Monitor transitions m/z 373→165 (parent ion) and 393→177 (chlorinated metabolite) .

Q. How should researchers address contradictions in spectral data (e.g., HRMS discrepancies) during structural validation?

  • Troubleshooting :
    • Re-measure HRMS with internal calibration (e.g., sodium formate clusters).
    • Verify isotopic patterns (e.g., Cl-containing analogs show M+2 peaks at ~33% intensity) .
  • Alternative techniques : Use X-ray crystallography to resolve ambiguities in regiochemistry (e.g., triazole vs. tetrazole formation) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of these derivatives?

  • ADMET prediction : Use SwissADME to calculate logP (2.5–3.8), topological polar surface area (80–100 Ų), and blood-brain barrier permeability (<0.1) .
  • Molecular docking : AutoDock Vina simulations reveal binding affinities (−8.5 to −10.2 kcal/mol) for COX-2 inhibition, correlating with anti-inflammatory activity .

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